3-Bromo-4'-fluorodiphenyl ether

Catalog No.
S1896967
CAS No.
50904-38-6
M.F
C12H8BrFO
M. Wt
267.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4'-fluorodiphenyl ether

CAS Number

50904-38-6

Product Name

3-Bromo-4'-fluorodiphenyl ether

IUPAC Name

1-bromo-3-(4-fluorophenoxy)benzene

Molecular Formula

C12H8BrFO

Molecular Weight

267.09 g/mol

InChI

InChI=1S/C12H8BrFO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H

InChI Key

ADGMRCLDJLCOKF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F

3-Bromo-4'-fluorodiphenyl ether (CAS: 50904-38-6) is an organic compound belonging to the class of diphenyl ethers. It is synthesized in laboratories and finds application primarily in scientific research, particularly in the field of proteomics [].


Molecular Structure Analysis

The key feature of 3-bromo-4'-fluorodiphenyl ether is its structure. It consists of two phenyl rings (six-membered carbon rings with alternating single and double bonds) linked by an ether bridge (C-O-C) [, ]. A bromine atom (Br) is attached at the third position (meta position) of one phenyl ring, and a fluorine atom (F) is attached at the fourth prime position (para position) of the other phenyl ring [, ]. This specific arrangement of functional groups (Br and F) likely influences the molecule's reactivity and properties.


Chemical Reactions Analysis

  • Synthesis: It might be synthesized through various methods used for diphenyl ethers, such as the Williamson ether synthesis involving a reaction between a bromobenzene derivative and a fluorophenyl oxide derivative.
  • Reactions: The ether bond can potentially undergo cleavage under acidic or basic conditions. The bromo and fluoro substituents might participate in substitution reactions depending on the reaction conditions.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid or viscous liquid at room temperature based on related compounds [].
  • Melting point and boiling point: No data available.
  • Solubility: Expected to have low solubility in water due to the nonpolar nature of the aromatic rings. Solubility in organic solvents like dichloromethane or chloroform is likely higher [].
  • Stability: The ether bond is generally stable, but strong acids or bases could lead to cleavage. The bromo and fluoro substituents might enhance stability compared to unsubstituted diphenyl ether [].
  • Affinity chromatography: The bromo and/or fluoro groups might provide a specific binding site for proteins with complementary functional groups, allowing for their purification [].
  • Protein modification: The compound might react with specific amino acid residues in proteins, potentially altering their activity or function. However, further research is needed to confirm this.
  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to proper chemical waste disposal procedures.
  • Organic synthesis

    3-Bromo-4'-fluorodiphenyl ether possesses a reactive bromine group, which can be useful as a starting material for further organic transformations. Researchers might utilize it in reactions like substitution or coupling to create more complex molecules with desired properties [].

  • Material science

    Aromatic ethers like 3-Bromo-4'-fluorodiphenyl ether can be components in the development of new materials. Their properties, such as thermal stability and electrical conductivity, can be of interest for applications in electronics or polymers [].

  • Medicinal chemistry

    The introduction of fluorine and bromine atoms can influence the biological activity of molecules. Researchers might explore 3-Bromo-4'-fluorodiphenyl ether as a scaffold for drug discovery or as a probe molecule to study biological processes [].

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

3-Bromo-4'-fluorodiphenyl ether

Dates

Modify: 2023-08-16

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